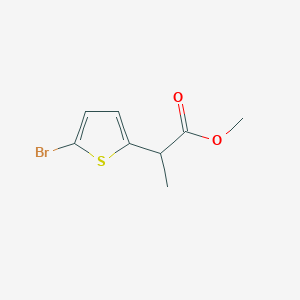
Methyl 2-(5-bromothiophen-2-yl)propanoate
Overview
Description
“Methyl 2-(5-bromothiophen-2-yl)propanoate” is a chemical compound with the molecular formula C8H9BrO2S and a molecular weight of 249.12 . It has gained increasing attention in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “Methyl 2-(5-bromothiophen-2-yl)propanoate” is characterized by the presence of a bromothiophene group attached to a propanoate group. The bromothiophene group consists of a five-membered ring containing sulfur and bromine atoms .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Methyl 2-(5-bromothiophen-2-yl)propanoate serves as an important intermediate in organic synthesis, particularly in the construction of various heterocyclic compounds. Its utility is highlighted in the preparation of drug intermediates, where the bromothiophene moiety is a key structural component in many pharmaceuticals. For instance, an organic experiment designed for undergraduate courses involved the synthesis of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate from 2-bromothiophene, demonstrating the compound's role in enhancing scientific research and experimental skills in the context of drug intermediate production (Min, 2015).
Material Science and Photophysical Properties
In material science, methyl 2-(5-bromothiophen-2-yl)propanoate derivatives have been investigated for their potential in creating novel materials with desirable photophysical properties. The synthesis and characterization of compounds like 4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole have provided insights into the rotational disorder of substituents and their impact on molecular structures and interactions, which is crucial for designing materials with specific optical properties (Geiger, Donohoe, & Geiger, 2014).
Catalysis and Coupling Reactions
The use of bromothiophene derivatives, including those related to methyl 2-(5-bromothiophen-2-yl)propanoate, in catalysis and coupling reactions has been extensively researched. These compounds have facilitated the development of new synthetic pathways, such as the palladium-catalyzed direct heteroarylation of heteroaromatics, providing a one-step access to biheteroaryls and demonstrating the efficiency of using ester groups to prevent dimerization or oligomerization in coupling reactions (Fu, Zhao, Bruneau, & Doucet, 2012).
Antimicrobial and Antifungal Activities
Research into the antimicrobial and antifungal activities of methyl 2-(5-bromothiophen-2-yl)propanoate derivatives has revealed promising results. The synthesis of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones and their evaluation for antibacterial and antifungal properties underscore the potential of these compounds in medicinal chemistry and drug development. Some of these synthesized compounds have shown significant activity against various pathogens, highlighting their importance in the search for new therapeutic agents (Sharma et al., 2022).
properties
IUPAC Name |
methyl 2-(5-bromothiophen-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-5(8(10)11-2)6-3-4-7(9)12-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMOCGWWYBEKKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-bromothiophen-2-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



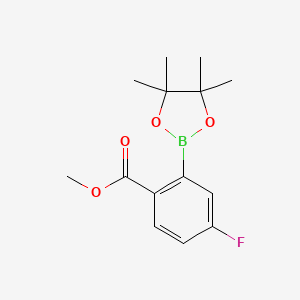
![3-[(4-Chlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1457769.png)
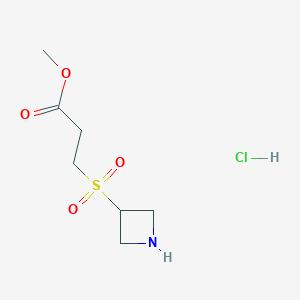
![4-([(4-Methoxyphenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1457772.png)
![3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1457777.png)
![3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride](/img/structure/B1457778.png)
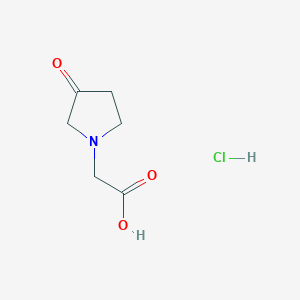
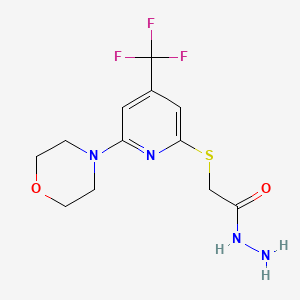
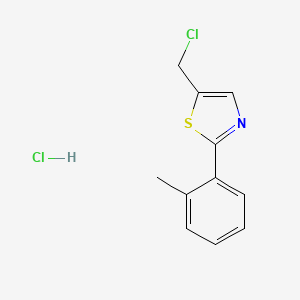
![Imidazo[1,2-a]pyrazin-3-amine hydrochloride](/img/structure/B1457783.png)
![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1457784.png)
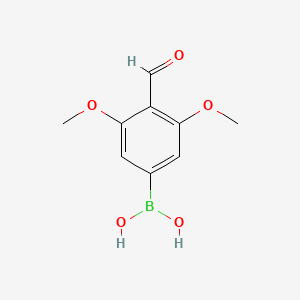
![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1457787.png)
![4-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1457789.png)